N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring, a chromene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the chromene ring, and finally, the coupling of these two moieties through a carboxamide linkage.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylphenylamine with a suitable thioamide under acidic conditions.
Chromene Ring Formation: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.
Coupling Reaction: The final step involves the coupling of the thiazole and chromene rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl)methylbenzamide
- N-(4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl)-2-pyrimidinamine
Uniqueness
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to the presence of both a thiazole and a chromene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
477551-01-2 |
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Molecular Formula |
C21H16N2O4S |
Molecular Weight |
392.43 |
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
InChI Key |
JHTBOIIEMOOVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC |
solubility |
not available |
Origin of Product |
United States |
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